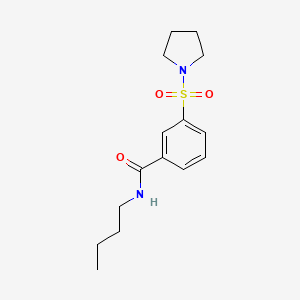
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as NS8593, is a chemical compound that has gained attention in scientific research due to its potential pharmacological and therapeutic applications. NS8593 is a selective modulator of small-conductance Ca2+-activated K+ (SK) channels, which are important for regulating neuronal excitability and synaptic transmission.
Mécanisme D'action
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide selectively modulates SK channels, which are important for regulating neuronal excitability and synaptic transmission. SK channels are activated by an increase in intracellular Ca2+ levels, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This compound enhances the activity of SK channels by increasing their sensitivity to Ca2+.
Biochemical and Physiological Effects:
This compound has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease. Additionally, this compound has been investigated for its potential use in treating epilepsy and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for SK channels, which allows for more specific targeting of neuronal signaling pathways. However, one limitation is that this compound may have off-target effects on other ion channels and receptors, which could complicate data interpretation.
Orientations Futures
There are several future directions for N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide research. One area of focus is the development of more selective SK channel modulators that have fewer off-target effects. Additionally, this compound could be investigated for its potential use in treating other neurological disorders such as multiple sclerosis and traumatic brain injury. Finally, this compound could be used as a tool for investigating the role of SK channels in neuronal signaling and synaptic plasticity.
Méthodes De Synthèse
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by a multi-step process involving the reaction of 3-aminobenzoic acid with butylamine, followed by the addition of pyrrolidine and sulfonyl chloride. The final product is obtained by purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential use in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
N-butyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-3-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-5-11-17/h6-8,12H,2-5,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRCFPQAHXGHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)

